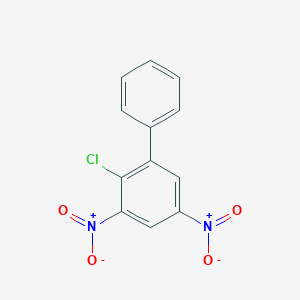

2-Chloro-3,5-dinitro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

58763-13-6 |

|---|---|

Molecular Formula |

C12H7ClN2O4 |

Molecular Weight |

278.65 g/mol |

IUPAC Name |

2-chloro-1,5-dinitro-3-phenylbenzene |

InChI |

InChI=1S/C12H7ClN2O4/c13-12-10(8-4-2-1-3-5-8)6-9(14(16)17)7-11(12)15(18)19/h1-7H |

InChI Key |

PIKUKCDLSJEQNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Chloro 3,5 Dinitro 1,1 Biphenyl and Analogues

Electrophilic Aromatic Substitution (EAS) Mechanistic Studies

Electrophilic aromatic substitution on the biphenyl (B1667301) core is a complex process influenced by the substituents on one of the aromatic rings.

The primary electrophile in aromatic nitration is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly sulfuric acid. masterorganicchemistry.com The reaction proceeds as follows:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ masterorganicchemistry.com

Once formed, the highly electrophilic nitronium ion attacks one of the aromatic rings of the biphenyl system. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov The subsequent loss of a proton from the arenium ion restores aromaticity and yields the nitrated product. masterorganicchemistry.com

The regioselectivity and rate of electrophilic aromatic substitution on 2-Chloro-3,5-dinitro-1,1'-biphenyl are dictated by the combined electronic and steric effects of the chloro and nitro substituents, as well as the phenyl group itself.

Nitro Groups (-NO₂): These are strong deactivating groups due to their powerful electron-withdrawing nature, acting through both inductive and resonance effects. youtube.comlibretexts.org They pull electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com Nitro groups are meta-directors. youtube.comlibretexts.org

Chloro Group (-Cl): The chloro group is also a deactivating group due to its inductive electron withdrawal. However, it possesses lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Phenyl Group (-C₆H₅): A phenyl substituent is generally considered to be an ortho, para-directing group, activating the ring it is attached to towards electrophilic attack. chempedia.infostackexchange.com

In 2-Chloro-3,5-dinitro-1,1'-biphenyl, the ring bearing the nitro and chloro substituents is strongly deactivated. Therefore, any further electrophilic attack, such as nitration, is expected to occur on the unsubstituted phenyl ring. The dinitrophenyl group as a whole acts as a deactivating substituent on the second ring, but the directing influence will still favor the ortho and para positions relative to the point of attachment of the biphenyl system. stackexchange.com However, the strong deactivation of the entire molecule means that harsh reaction conditions would be required for further substitution.

The regioselectivity of nitration in substituted biphenyls is a subject of detailed study, with the final isomer distribution depending on a sensitive balance of electronic and steric factors, as well as reaction conditions. iaea.orgresearchgate.net

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -NO₂ | Strongly Deactivating | Meta |

| -Cl | Deactivating | Ortho, Para |

| -C₆H₅ | Activating | Ortho, Para |

While the classical mechanism for electrophilic aromatic nitration involves the direct attack of the nitronium ion, an alternative pathway involving a single-electron transfer (SET) has been proposed, particularly for electron-rich or complex aromatic systems. researchgate.netacs.org In the SET mechanism, an electron is transferred from the aromatic compound to the nitronium ion, forming a radical cation and a nitrogen dioxide radical. nih.gov

Ar-H + NO₂⁺ → [Ar-H]•⁺ + NO₂•

These intermediates can then recombine to form the sigma complex. For electron-deficient aromatic compounds, the traditional polar (Ingold-Hughes) mechanism is generally favored. nih.gov However, the possibility of an SET pathway should be considered, especially under specific reaction conditions. Theoretical and gas-phase studies suggest a mechanistic continuum between the polar and SET pathways. nih.govresearchgate.netacs.org

Nucleophilic Substitution Reactions on Halogenated Biphenyls

The presence of strong electron-withdrawing groups dramatically alters the reactivity of the chloro-substituted ring, making it susceptible to nucleophilic attack.

In 2-Chloro-3,5-dinitro-1,1'-biphenyl, the chlorine atom is attached to a carbon atom that is ortho and para to two strongly electron-withdrawing nitro groups. This arrangement significantly activates the chlorine atom towards nucleophilic aromatic substitution (SNAr). lumenlearning.comlibretexts.org The electron density at the carbon atom bearing the chlorine is greatly reduced, making it highly electrophilic and prone to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.orglibretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom attached to the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.orgnih.gov The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the nitro groups. lumenlearning.comlibretexts.org In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

Kinetic studies on analogous compounds, such as 2-chloro-3,5-dinitropyridine (B146277), confirm that these reactions typically follow second-order kinetics and that the formation of the Meisenheimer complex is the rate-determining step. researchgate.net

Several factors influence the rate and success of nucleophilic attack on activated aromatic rings like the one in 2-Chloro-3,5-dinitro-1,1'-biphenyl:

Nature of the Nucleophile: Stronger nucleophiles generally react faster. The nucleophilicity of the attacking species is a key determinant of the reaction rate. libretexts.org

Leaving Group Ability: The nature of the leaving group is also important. While fluorine is often the best leaving group in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon center, chlorine is also an effective leaving group in highly activated systems.

Solvent Effects: The solvent can play a significant role in stabilizing the charged intermediates and influencing the reaction rate. Polar aprotic solvents are often used for SNAr reactions.

Electronic Effects of Substituents: The number and position of electron-withdrawing groups are paramount. The presence of nitro groups ortho and para to the leaving group is essential for the stabilization of the Meisenheimer complex and thus for the activation of the ring towards nucleophilic attack. lumenlearning.comlibretexts.org

Reduction Chemistry of Aromatic Nitro Groups

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a gateway to a wide array of functional groups and molecular architectures. In the context of 2-Chloro-3,5-dinitro-1,1'-biphenyl and its analogues, this reaction is pivotal for the synthesis of corresponding amino derivatives, which are valuable intermediates in the preparation of various specialty chemicals, including dyes and pharmaceuticals.

Conversion to Amino Biphenyls and Derivatives

The primary products resulting from the reduction of the dinitro groups in 2-Chloro-3,5-dinitro-1,1'-biphenyl are the corresponding amino-substituted biphenyls. Depending on the reaction conditions and the reducing agent employed, either one or both nitro groups can be reduced to yield monoamino or diamino biphenyl derivatives. The stepwise reduction can potentially lead to the formation of nitroso and hydroxylamino intermediates. For instance, the reduction of N-phenylhydroxylamine can lead to the formation of aniline. researchgate.net The resulting amino-biphenyls are key precursors for a variety of compounds, such as 2-amino-4'-chlorobiphenyl, which is used in the synthesis of the fungicide boscalid. google.com

The general transformation can be represented as follows:

Figure 1: General reduction scheme of a dinitrobiphenyl to the corresponding diamine.

The presence of the chloro-substituent and the biphenyl linkage can influence the reactivity of the nitro groups. The selective reduction of one nitro group over the other in unsymmetrically substituted dinitrobiphenyls can be challenging and is often dependent on the steric and electronic environment of each nitro group.

Catalytic and Stoichiometric Reduction Methods

A variety of methods are available for the reduction of aromatic nitro groups, broadly categorized into catalytic and stoichiometric approaches.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes due to its efficiency and the generation of water as the primary byproduct. tcichemicals.com Common catalysts include precious metals like palladium (Pd), platinum (Pt), and rhodium (Rh) supported on carbon. tcichemicals.comgoogle.com Nickel-based catalysts, such as Raney Nickel, are also effective. tcichemicals.com For chlorinated nitroaromatic compounds, a key challenge is to prevent the concurrent hydrodechlorination. The use of catalyst poisons or inhibitors, such as thiophene (B33073), can suppress this side reaction. google.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high selectivity and yield. For example, the hydrogenation of molten 2,5-dichloronitrobenzene in the presence of a platinum on charcoal catalyst and thiophene inhibitor yields the corresponding amine in high yield. google.com

Stoichiometric Reduction: These methods employ metals in acidic or neutral media, or other reducing agents. The Béchamp reduction, using iron filings in the presence of an acid like hydrochloric acid, is a classic method for nitroarene reduction. google.com However, it generates significant amounts of iron-containing waste. Other metal-based systems include zinc in the presence of iron(II) sulfate. google.com These methods can tolerate a range of functional groups, including aromatic halides. google.com Hydrazine hydrate (B1144303) in the presence of a catalyst such as a pyrolyzed carbon-supported iron–phenanthroline complex can also be used for the selective reduction of nitroarenes.

The following table summarizes various reduction methods applicable to nitroaromatic compounds:

| Method | Reagent/Catalyst | Substrate Example | Product Example | Key Features |

| Catalytic Hydrogenation | Pt/C, Thiophene | 2,5-Dichloronitrobenzene | 2,5-Dichloroaniline | Molten substrate, suppresses dechlorination google.com |

| Catalytic Hydrogenation | Pd/C | 1,3,5-Trinitrobenzene | 1,3,5-Triaminobenzene | Can achieve complete reduction of multiple nitro groups researchgate.net |

| Stoichiometric Reduction | Fe/HCl (Béchamp) | Nitroarenes | Anilines | Classic method, generates iron waste google.com |

| Stoichiometric Reduction | Zn/FeSO4 | Nitroarenes | Anilines | Tolerates various functional groups google.com |

| Transfer Hydrogenation | Hydrazine hydrate, Fe-complex | Nitrobenzene (B124822) | Aniline | Uses a non-precious metal catalyst |

Conformational Dynamics and Atropisomerism

The biphenyl scaffold of 2-Chloro-3,5-dinitro-1,1'-biphenyl is not planar. The rotation around the single bond connecting the two phenyl rings is hindered, a phenomenon that can lead to atropisomerism, where stereoisomers arise from restricted rotation.

Steric and Electronic Factors Influencing Dihedral Angles in Biphenyls

The dihedral angle between the two phenyl rings in biphenyl derivatives is a result of the balance between two opposing effects: steric repulsion between the ortho substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. In 2-Chloro-3,5-dinitro-1,1'-biphenyl, the presence of a chlorine atom and a nitro group at the ortho and ortho' positions, respectively (assuming a 2'-substituted second ring for the purpose of discussion), would lead to significant steric hindrance.

Bulky substituents at the ortho positions increase the dihedral angle to minimize steric strain. For example, in (2-Chloro-3,5-dinitrophenyl)(piperidin-1-yl)methanone, which has a related substitution pattern on one ring, one of the nitro groups is significantly twisted out of the plane of the aromatic ring, with a reported torsion angle of 34.7 (2)°. nih.gov This illustrates the steric pressure exerted by adjacent bulky groups. The nitro group itself is known to exert steric effects that can inhibit resonance and force non-coplanarity. The presence of substituents can also have electronic effects that influence the rotational barrier.

Activation Barriers for Atropisomerization

The energy barrier to rotation around the C-C single bond determines the stability of atropisomers. If the barrier is high enough (typically > 23 kcal/mol at room temperature), the individual enantiomers or diastereomers can be isolated. The magnitude of this barrier is directly related to the size and nature of the ortho substituents.

For a biphenyl to be chiral, each ring must lack a plane of symmetry that is perpendicular to the other ring. In the case of 2-Chloro-3,5-dinitro-1,1'-biphenyl, if the second phenyl ring is unsubstituted, the molecule would not be chiral. However, if the second ring is also substituted in a way that removes the plane of symmetry, the molecule could exhibit atropisomerism.

Degradation Pathways in Environmental Contexts (Mechanistic Focus)

The environmental fate of 2-Chloro-3,5-dinitro-1,1'-biphenyl is of interest due to its classification as a chlorinated and nitrated aromatic compound. Such compounds are often persistent environmental pollutants. epa.gov Their degradation can occur through biotic (microbial) and abiotic pathways.

Biotic Degradation: Microorganisms have evolved various strategies to degrade nitroaromatic compounds. One common pathway involves the reduction of the nitro group to an amino group. This can be a detoxification step, but in some cases, the resulting aromatic amines can be more toxic or carcinogenic. Another pathway involves the oxidative removal of the nitro group, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the elimination of nitrite (B80452) and subsequent ring cleavage. The presence of the chlorine atom can make the compound more resistant to microbial degradation. Reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom, is a key step in the degradation of many chlorinated aromatics and often occurs under anaerobic conditions.

Abiotic Degradation: Abiotic degradation pathways for chlorinated nitroaromatics can include photolysis, hydrolysis, and reduction by minerals. Photolysis, or degradation by sunlight, can occur, especially in the presence of photosensitizers. Hydrolysis of the C-Cl bond is generally slow for aryl chlorides. Abiotic reduction can be facilitated by naturally occurring reductants in sediments and soils, such as iron sulfide (B99878) minerals. These processes can lead to the transformation of the parent compound into various degradation products. For example, abiotic degradation of chlorinated ethenes has been identified through compound-specific stable isotope analysis. dtic.mil

The likely degradation of 2-Chloro-3,5-dinitro-1,1'-biphenyl in the environment would involve a combination of these pathways, with the initial steps likely being the reduction of the nitro groups and/or reductive dechlorination, depending on the specific environmental conditions (e.g., aerobic vs. anaerobic).

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

The abiotic degradation of 2-Chloro-3,5-dinitro-1,1'-biphenyl is influenced by environmental factors such as sunlight and water. The primary mechanisms of abiotic breakdown are expected to be photolysis and, to a lesser extent, hydrolysis.

Photolysis:

The presence of nitro aromatic groups and a chlorinated biphenyl structure suggests that 2-Chloro-3,5-dinitro-1,1'-biphenyl is susceptible to photodegradation. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the cleavage of chemical bonds. The most probable photolytic pathway involves the cleavage of the carbon-chlorine (C-Cl) bond. This process, known as reductive dechlorination, is a common degradation pathway for chlorinated aromatic compounds. The energy from UV light can lead to the homolytic cleavage of the C-Cl bond, generating a biphenyl radical and a chlorine radical. The biphenyl radical can then abstract a hydrogen atom from the surrounding medium, such as water or organic matter, to form 3,5-dinitro-1,1'-biphenyl.

Another potential photolytic pathway is the reduction of the nitro groups. Under irradiation, the nitro groups can be reduced to nitroso, hydroxylamino, and eventually amino groups. This process has been observed for various nitroaromatic compounds. nih.gov The presence of both a chloro and two nitro substituents on the same phenyl ring may lead to complex photochemical reactions, potentially involving intramolecular rearrangements or the formation of hydroxylated byproducts. Studies on the photolysis of biphenyl have shown that the degradation rate can be enhanced by the presence of hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals. iosrjournals.org The optimal pH for biphenyl photolysis has been reported to be near neutral. iosrjournals.org

Hydrolysis:

Hydrolysis is generally a slow degradation process for aromatic halides unless activated by strongly electron-withdrawing groups. In 2-Chloro-3,5-dinitro-1,1'-biphenyl, the two nitro groups in the ortho and para positions relative to the chlorine atom strongly activate the carbon atom for nucleophilic attack by water or hydroxide (B78521) ions. This activation facilitates the hydrolytic displacement of the chloride ion to form 2-hydroxy-3,5-dinitro-1,1'-biphenyl. The rate of hydrolysis is expected to be pH-dependent, with higher rates at alkaline pH due to the higher concentration of the more nucleophilic hydroxide ion. While specific hydrolysis data for 2-Chloro-3,5-dinitro-1,1'-biphenyl is not available, the principles of nucleophilic aromatic substitution strongly suggest that hydrolysis would be a viable degradation pathway.

| Degradation Pathway | Description | Potential Products |

| Photolytic Dechlorination | Cleavage of the C-Cl bond upon absorption of UV light. | 3,5-dinitro-1,1'-biphenyl, Chlorine radical |

| Photolytic Nitro Reduction | Reduction of the nitro groups to other functional groups. | Nitroso, hydroxylamino, and amino derivatives |

| Hydrolysis | Nucleophilic displacement of the chloride ion by water or hydroxide. | 2-hydroxy-3,5-dinitro-1,1'-biphenyl, Chloride ion |

Biotic Degradation Mechanisms (e.g., Microbial Oxidation, Bacterial Nitration)

The biotic degradation of 2-Chloro-3,5-dinitro-1,1'-biphenyl is expected to proceed through pathways observed for other polychlorinated biphenyls (PCBs) and nitroaromatic compounds. A variety of microorganisms, including bacteria and fungi, have been shown to degrade these classes of compounds. medcraveonline.com

Microbial Oxidation:

The initial step in the aerobic microbial degradation of biphenyl and its chlorinated derivatives is typically catalyzed by a powerful enzyme system known as biphenyl dioxygenase. This enzyme introduces two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol. For 2-Chloro-3,5-dinitro-1,1'-biphenyl, the dioxygenase could attack either the chlorinated or the non-chlorinated ring. Attack on the non-chlorinated ring would be analogous to the degradation of biphenyl itself. Attack on the substituted ring, at positions 4 and 6, would lead to the formation of a chlorinated and nitrated dihydrodiol. This intermediate would then be rearomatized by a dehydrogenase, leading to the formation of a dihydroxy-chlorodinitrobiphenyl. Subsequent enzymatic steps would involve meta-cleavage of the dihydroxylated ring by another dioxygenase, followed by a series of hydrolytic and oxidative reactions to break down the molecule into smaller aliphatic acids that can enter central metabolic pathways. nih.gov

Microbial Reduction of Nitro Groups:

Under anaerobic or anoxic conditions, the primary route of biotic transformation for nitroaromatic compounds is the reduction of the nitro groups. nih.gov A wide range of anaerobic bacteria can carry out this reduction, using the nitro groups as electron acceptors. The reduction proceeds sequentially, forming nitroso, hydroxylamino, and finally amino derivatives. Therefore, 2-Chloro-3,5-dinitro-1,1'-biphenyl could be transformed into 2-chloro-3-amino-5-nitrobiphenyl, 2-chloro-3-nitro-5-aminobiphenyl, and ultimately 2-chloro-3,5-diamino-1,1'-biphenyl. These aromatic amines are often more susceptible to further degradation, but can also be subject to polymerization reactions.

Bacterial Denitrification/Denitration:

While "bacterial nitration" is a synthetic process, the removal of nitro groups, or denitration, is a known microbial degradation pathway for some nitroaromatic compounds. This can occur through oxidative or reductive mechanisms. Some aerobic bacteria can remove nitro groups from aromatic rings via the action of monooxygenase or dioxygenase enzymes, which replace the nitro group with a hydroxyl group. nih.govnih.gov This process releases the nitro group as nitrite. For 2-Chloro-3,5-dinitro-1,1'-biphenyl, this could lead to the formation of hydroxylated and partially denitrated intermediates.

The combination of chloro and nitro substituents on the biphenyl structure presents a significant challenge for microbial degradation. The presence of multiple electron-withdrawing groups can make the molecule more recalcitrant. However, microbial consortia, with different species carrying out complementary degradation steps, are often effective in breaking down complex xenobiotics.

| Microorganism Type | Degradation Pathway | Key Enzymes | Potential Intermediates |

| Aerobic Bacteria | Oxidative degradation of the biphenyl rings. | Biphenyl dioxygenase, Dihydrodiol dehydrogenase, Extradiol dioxygenase | cis-dihydrodiols, Dihydroxy-chlorodinitrobiphenyl, Ring cleavage products |

| Anaerobic Bacteria | Reductive degradation of the nitro groups. | Nitroreductases | Nitroso, Hydroxylamino, and Diamino derivatives |

| Aerobic Bacteria | Oxidative denitration (removal of nitro groups). | Monooxygenases, Dioxygenases | Hydroxylated and partially denitrated biphenyls, Nitrite |

| Fungi | Oxidative degradation via extracellular enzymes. | Lignin peroxidase (LiP), Manganese peroxidase (MnP) | A variety of oxidized and cleaved products |

Advanced Spectroscopic and Crystallographic Characterization of Substituted Biphenyls

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-Chloro-3,5-dinitro-1,1'-biphenyl, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on both phenyl rings. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents—the chlorine atom and the two nitro groups on one ring, and the unsubstituted phenyl group.

The protons on the dinitrophenyl ring are expected to be significantly deshielded (shifted to a higher ppm value) due to the strong electron-withdrawing nature of the nitro groups. The proton situated between the two nitro groups would likely be the most deshielded. The protons on the unsubstituted phenyl ring would appear in a more typical aromatic region, likely as a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-3,5-dinitro-1,1'-biphenyl

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~ 8.5 - 8.8 | d |

| H-6 | ~ 8.3 - 8.6 | d |

| H-2' to H-6' | ~ 7.3 - 7.6 | m |

Note: These are predicted values based on known substituent effects and data from similar compounds. 'd' denotes a doublet and 'm' denotes a multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-Chloro-3,5-dinitro-1,1'-biphenyl would give a distinct signal in the broadband-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms are also heavily influenced by the substituents. Carbons bearing the nitro groups and the chlorine atom would be significantly deshielded.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons). libretexts.orgpressbooks.pubchemistrysteps.comlibretexts.org

DEPT-90: Only shows signals for CH (methine) carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. libretexts.orgpressbooks.pub

For 2-Chloro-3,5-dinitro-1,1'-biphenyl, the DEPT spectra would confirm the presence of CH groups in the aromatic rings and the absence of CH₂ and CH₃ groups. The quaternary carbons (those bonded to the chlorine, the nitro groups, and the other phenyl ring) would be identified by their presence in the standard ¹³C NMR spectrum but their absence in the DEPT spectra.

Table 2: Predicted ¹³C NMR and DEPT Data for 2-Chloro-3,5-dinitro-1,1'-biphenyl

| Carbon | Predicted Chemical Shift (ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C-1 | ~ 135 - 140 | Absent | Absent |

| C-2 | ~ 130 - 135 | Absent | Absent |

| C-3 | ~ 148 - 152 | Absent | Absent |

| C-4 | ~ 125 - 130 | Positive | Positive |

| C-5 | ~ 148 - 152 | Absent | Absent |

| C-6 | ~ 120 - 125 | Positive | Positive |

| C-1' | ~ 138 - 142 | Absent | Absent |

| C-2' to C-6' | ~ 127 - 130 | Positive | Positive |

Note: These are predicted values. The exact chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 2-Chloro-3,5-dinitro-1,1'-biphenyl (C₁₂H₇ClN₂O₄), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass would provide strong evidence for the compound's molecular formula.

Table 3: Theoretical Exact Mass for 2-Chloro-3,5-dinitro-1,1'-biphenyl

| Isotope | Atomic Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| Theoretical Monoisotopic Mass | 293.9992 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. mdpi.com It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.com For 2-Chloro-3,5-dinitro-1,1'-biphenyl, ESI-MS in the negative ion mode might be effective due to the electron-withdrawing nitro groups, potentially forming a molecular anion [M]⁻ or adducts. This technique is often coupled with liquid chromatography for the analysis of complex mixtures. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.govnih.govresearchgate.netbluthbio.comannlabmed.orgual.es This technique is highly sensitive and selective, making it ideal for the detection and quantification of trace amounts of a compound in a complex matrix. nih.govual.es

In an LC-MS/MS experiment, the parent ion of interest (e.g., the molecular ion of 2-Chloro-3,5-dinitro-1,1'-biphenyl) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity. bluthbio.com Potential fragmentation pathways for 2-Chloro-3,5-dinitro-1,1'-biphenyl could involve the loss of nitro groups (NO₂) or the cleavage of the biphenyl (B1667301) bond.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 2-Chloro-3,5-dinitro-1,1'-biphenyl |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Information regarding the characteristic IR absorption bands for the functional groups present in 2-Chloro-3,5-dinitro-1,1'-biphenyl, such as the C-Cl, C-NO₂, and aromatic C-H and C=C stretching and bending vibrations, is not available in the public domain. Similarly, data on the electronic transitions of this compound, which would be determined by UV-Vis spectroscopy, has not been found.

X-ray Crystallography for Solid-State Structure and Conformation

No crystallographic data for 2-Chloro-3,5-dinitro-1,1'-biphenyl has been deposited in crystallographic databases. As a result, a detailed analysis of its solid-state structure is not possible.

Crystal Packing and Intermolecular Interactions

Without crystal structure data, information on the arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, or potential halogen and nitro group interactions, remains unknown.

Determination of Molecular Conformation in Crystalline State

The precise three-dimensional arrangement of the atoms within the 2-Chloro-3,5-dinitro-1,1'-biphenyl molecule in its crystalline form, including the dihedral angle between the two phenyl rings, has not been determined or reported publicly.

Computational Chemistry and Theoretical Modeling of 2 Chloro 3,5 Dinitro 1,1 Biphenyl

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for optimizing the molecular geometry of compounds like 2-Chloro-3,5-dinitro-1,1'-biphenyl. The process involves finding the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the molecule's most stable three-dimensional structure.

For 2-Chloro-3,5-dinitro-1,1'-biphenyl, a key geometric parameter is the dihedral angle between the two phenyl rings. Steric hindrance from the ortho-chloro and nitro substituents would be expected to force the rings into a non-planar conformation to minimize repulsion. DFT calculations, often using hybrid functionals like B3LYP combined with a basis set such as 6-31G(d) or larger, can predict this angle with high accuracy. researchgate.net Other important parameters obtained from geometry optimization include bond lengths, bond angles, and the orientation of the nitro groups relative to the aromatic rings. These calculations have been successfully applied to similar chlorinated and nitrated aromatic compounds to determine their stable conformations. researchgate.netnanobioletters.com

Energy profiles can be generated by performing a series of constrained optimizations where the dihedral angle between the rings is systematically varied. This allows for the determination of the rotational energy barrier, providing insight into the molecule's conformational flexibility at different temperatures.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Cl | 1.74 |

| C-N (nitro) | 1.48 |

| N-O (nitro) | 1.22 |

| C-C (inter-ring) | 1.49 |

| Bond Angles (°) ** | |

| C-C-Cl | 121.5 |

| C-C-N | 119.0 |

| O-N-O | 125.0 |

| Dihedral Angle (°) ** | |

| Phenyl Ring Torsion | 65.0 |

While DFT is a powerful tool, ab initio methods offer a pathway to higher accuracy, as they are derived directly from first principles without the empirical parameterization inherent to some density functionals. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation.

These high-level calculations are computationally expensive and are often reserved for smaller molecules or for benchmarking the results obtained from more economical methods like DFT. ethz.ch For 2-Chloro-3,5-dinitro-1,1'-biphenyl, ab initio calculations could be used to compute a highly accurate single-point energy for the DFT-optimized geometry. This helps to validate the DFT results and provides a more reliable prediction of the molecule's electronic properties, such as its ionization potential and electron affinity, which are crucial for understanding its reactivity and potential role in charge-transfer processes. Such approaches have been used to study the electronic structure of other halogenated aromatic compounds. helsinki.firesearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Mobility and Decomposition

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. By solving Newton's equations of motion, MD can explore conformational changes and simulate complex processes like thermal decomposition.

For a flexible molecule like 2-Chloro-3,5-dinitro-1,1'-biphenyl, MD simulations are invaluable for studying its conformational mobility. The primary motion of interest is the rotation around the single bond connecting the two phenyl rings. By simulating the molecule's trajectory over nanoseconds, researchers can observe the frequency and pathways of this rotation, complementing the static picture provided by QM energy profiles.

Furthermore, reactive MD simulations, using force fields like ReaxFF, can be employed to investigate the thermal decomposition of the molecule. These simulations are capable of modeling bond breaking and formation. By subjecting a system of 2-Chloro-3,5-dinitro-1,1'-biphenyl molecules to high temperatures and pressures, MD can predict the initial steps of decomposition. nih.gov Studies on similar energetic materials, such as RDX, show that the initial decomposition pathways often involve the cleavage of the weakest bond, which in this case would likely be the C-NO₂ or C-Cl bond. bohrium.com These simulations can identify primary decomposition products and the reaction mechanisms that lead to them. nih.govrsc.org

Theoretical Studies on Reaction Mechanisms and Transition States

Understanding how a molecule reacts requires identifying the lowest energy path from reactants to products, which proceeds through a high-energy transition state. Computational chemistry offers powerful tools for mapping these reaction pathways.

Once a transition state (a first-order saddle point on the potential energy surface) has been located using methods like DFT, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC method traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product structures. mdpi.comscm.com This confirms that the located transition state is indeed the correct one for the reaction of interest. scm.com For a reaction involving 2-Chloro-3,5-dinitro-1,1'-biphenyl, such as a nucleophilic aromatic substitution, an IRC calculation would verify that the transition state structure correctly links the starting material and the final substituted product, providing a complete picture of the reaction coordinate. mdpi.com

The presence of multiple reactive sites on 2-Chloro-3,5-dinitro-1,1'-biphenyl makes predicting the outcome of a reaction challenging. The dinitro-substituted ring is highly electron-deficient and activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom is a potential leaving group, but attack could also theoretically occur at other positions.

Computational methods can predict the regioselectivity of such reactions by calculating the activation energies for all possible reaction pathways. By locating the transition state for nucleophilic attack at each potential site and calculating its energy relative to the reactants, the most favorable pathway (the one with the lowest activation barrier) can be identified. Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines have shown that such reactions proceed via a Meisenheimer complex intermediate, a process well-suited for theoretical investigation. researchgate.net DFT calculations can model the stability of these intermediates and the energies of the transition states leading to them, thereby predicting the most likely product of the reaction.

Quantitative Structure-Activity/Biodegradation Relationships (QSAR/QSBR) Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) models are computational tools that correlate the chemical structure of a compound with its biological activity or biodegradability, respectively. These models are pivotal in predicting the behavior of new or untested chemicals, thereby saving significant time and resources compared to experimental testing. For a compound like 2-Chloro-3,5-dinitro-1,1'-biphenyl, which belongs to the class of polychlorinated biphenyls (PCBs) and nitroaromatic compounds, QSAR and QSBR models can be particularly insightful for assessing its potential environmental fate and toxicity.

While specific QSAR or QSBR models developed exclusively for 2-Chloro-3,5-dinitro-1,1'-biphenyl are not readily found in publicly available scientific literature, the principles can be applied by examining models for related classes of compounds. For instance, QSBR models for aromatic chemicals are often developed by categorizing them into groups based on the number of rings. nih.gov These models typically use molecular descriptors to estimate a chemical's biodegradation rate. nih.gov

For chlorinated compounds, which are generally known for their resistance to biodegradation, QSBR models can help identify the structural features that influence their persistence in the environment. nist.gov Such models have shown that the biodegradability of chlorinated compounds can be correlated with electrotopological descriptors and the relative position of oxygen to chlorine atoms. nist.gov In the case of chlorophenols, a related class of chlorinated aromatic compounds, QSAR studies have indicated that the rate of anaerobic biodegradation is influenced by factors such as the resonance energy of the carbon-chlorine bond, the size of the molecule, and the energy of the lowest unoccupied molecular orbital (E(lumo)). nih.gov

The development of a robust QSAR/QSBR model for 2-Chloro-3,5-dinitro-1,1'-biphenyl would involve the calculation of a wide array of molecular descriptors. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges on atoms, dipole moments, and energies of frontier orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Hydrophobicity Descriptors: Typically represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial for predicting the environmental partitioning of a chemical.

Once calculated, these descriptors would be used to build a mathematical model, often using techniques like multiple linear regression or machine learning algorithms, to predict the activity or biodegradation rate of 2-Chloro-3,5-dinitro-1,1'-biphenyl. nist.govnih.gov The predictive power of such a model would then need to be rigorously validated.

Analysis of Electronic Properties (e.g., Molecular Electrostatic Potential, Dipole Moment, Electron Distribution)

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov For 2-Chloro-3,5-dinitro-1,1'-biphenyl, the MEP would be significantly influenced by the highly electronegative oxygen and chlorine atoms.

Negative Potential Regions: The areas of most negative electrostatic potential (typically colored red in MEP maps) would be concentrated around the oxygen atoms of the two nitro groups. nih.gov These regions indicate a high electron density and are susceptible to electrophilic attack.

Positive Potential Regions: Conversely, regions of positive potential (often colored blue) would be expected on the hydrogen atoms of the aromatic rings and in the vicinity of the nitro groups, which are powerful electron-withdrawing groups. nih.gov These areas are prone to nucleophilic attack.

Zero Potential Regions: Areas with a neutral or near-zero potential (often colored green) would likely be found on the carbon skeleton of the biphenyl (B1667301) rings. nih.gov

Dipole Moment:

Electron Distribution:

The electron distribution in 2-Chloro-3,5-dinitro-1,1'-biphenyl is highly uneven due to the presence of the electron-withdrawing chloro and nitro substituents.

Electron-Withdrawing Effects: The chlorine atom withdraws electron density from the phenyl ring to which it is attached through the inductive effect. The two nitro groups are even more powerful electron-withdrawing groups, acting through both inductive and resonance effects. This leads to a significant decrease in electron density on the substituted phenyl ring, particularly at the ortho and para positions relative to the nitro groups.

Biphenyl System: The two phenyl rings of the biphenyl system are connected by a C-C single bond. The degree of electronic communication between the two rings depends on the dihedral angle between them. A more planar conformation would allow for greater π-electron delocalization across the entire biphenyl system, while a more twisted conformation would electronically isolate the two rings to a greater extent.

Emerging Research Directions and Applications in Materials Science

Design and Synthesis of Biphenyl-Based Materials

The synthesis of materials based on biphenyl (B1667301) structures is a dynamic field, driven by the demand for new materials in electronics and smart technologies. rsc.org The functional groups on 2-Chloro-3,5-dinitro-1,1'-biphenyl serve as handles for polymerization or for tuning the molecule's properties for specific applications.

Substituted biphenyls are integral to the development of optoelectronic materials, including those with nonlinear optical (NLO) properties. The arrangement of electron-donating and electron-accepting groups on a π-conjugated system, known as a push-pull structure, is a key design principle for NLO materials. tandfonline.comtandfonline.com While 2-Chloro-3,5-dinitro-1,1'-biphenyl itself is heavily substituted with electron-withdrawing groups, it can serve as a precursor. Through chemical modification, such as the replacement of the chlorine atom with a donor group, it could be converted into a D-π-A (Donor-π-Acceptor) type molecule. The dinitrophenyl moiety would act as a powerful acceptor, a crucial component for achieving significant NLO effects. Research on push-pull biphenyl derivatives has demonstrated their potential in creating materials that can modulate light, a property essential for advanced optical communications and data processing. tandfonline.comtandfonline.com

Supramolecular chemistry explores the non-covalent interactions that guide molecules to self-assemble into larger, ordered structures. The nitro groups in 2-Chloro-3,5-dinitro-1,1'-biphenyl can participate in hydrogen bonding and other electrostatic interactions, which can direct the self-assembly process. researchgate.netnih.gov Studies on related dinitro-biphenyl compounds show their capacity to form specific intermolecular recognition patterns, which could be harnessed to create complex, functional architectures. researchgate.netnih.gov The self-assembly of such molecules can lead to the formation of nanostructured materials like gels, tubules, or films, with applications in sensing, catalysis, and biomaterials. researchgate.netrsc.org The specific geometry and electronic nature of 2-Chloro-3,5-dinitro-1,1'-biphenyl could lead to unique, hierarchical structures with emergent properties.

Biphenyl derivatives are famously utilized in liquid crystal (LC) displays, where their rod-like shape (calamitic) or disc-like shape (discotic) allows them to form mesophases between the solid and liquid states. uea.ac.ukresearchgate.net The development of cyanobiphenyls was a transformative step for the display industry. uea.ac.ukgoogle.com The rigid core of 2-Chloro-3,5-dinitro-1,1'-biphenyl provides the structural basis for mesogenic behavior. By attaching appropriate functional groups, it is conceivable that this compound could be a precursor to novel liquid crystalline materials. For instance, creating push-pull type biphenyls can lead to luminescent liquid crystals. tandfonline.comtandfonline.com Research has shown that even small changes to the substituent groups on a biphenyl core can significantly alter the temperature range and type of liquid crystal phase formed, highlighting the potential for fine-tuning material properties. tandfonline.com

Table 1: Influence of Biphenyl Substitution on Liquid Crystal Properties This table is based on general findings for substituted biphenyls and illustrates potential design strategies.

| Substituent Type | Expected Influence on LC Properties | Example Application |

|---|---|---|

| Long Alkyl/Alkoxy Chains | Promotes nematic or smectic phases; lowers melting point. | Display Devices google.com |

| Cyano Group | Strong dipole moment, positive dielectric anisotropy. | Twisted Nematic (TN) Displays uea.ac.ukgoogle.com |

| Push-Pull System (Donor/Acceptor) | Can induce luminescence and nonlinear optical properties. | Luminescent LCs, Optoelectronics tandfonline.comtandfonline.com |

| Lateral Groups (e.g., Fluoro) | Can lower clearing points and alter phase behavior. | LC Mixtures with broad temperature ranges tandfonline.com |

Role of Substituted Biphenyls in Advanced Organic Synthesis

Beyond direct applications in materials, substituted biphenyls are crucial intermediates in the synthesis of more complex and valuable chemical structures. The reactivity of the functional groups on 2-Chloro-3,5-dinitro-1,1'-biphenyl makes it a valuable starting material.

The 2-Chloro-3,5-dinitro-1,1'-biphenyl molecule is a functionalized scaffold that can be elaborated into more complex structures. The chlorine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl groups, alkyl chains, or other functionalities. rsc.orgnih.gov The nitro groups can be reduced to amino groups, which are versatile handles for further reactions, such as amide bond formation or diazotization. primescholars.com This dual reactivity allows for the stepwise and controlled construction of intricate molecules. For example, dinitrobiphenyls are key intermediates in the synthesis of carbazoles, a class of compounds with important applications in organic electronics. orgsyn.org The ability to generate diverse libraries of compounds from a single, well-defined biphenyl scaffold is a powerful strategy in drug discovery and materials development. nih.govlookchem.com

Table 2: Synthetic Transformations of Functional Groups on a Substituted Biphenyl

| Functional Group | Reagent/Reaction Type | Product Functional Group | Potential Use |

|---|---|---|---|

| Chloro (Aryl Chloride) | Boronic Acid / Suzuki Coupling rsc.orggoogle.com | Aryl-Aryl Bond | Extension of π-conjugation |

| Chloro (Aryl Chloride) | Amine / Buchwald-Hartwig Amination rsc.org | Aryl-Amine | Introduction of Donor Group |

| Nitro | H₂, Pd/C or SnCl₂ / Reduction | Amine | Versatile synthetic handle primescholars.com |

The unique electronic and steric properties of substituted biphenyls make them suitable for use as ligands in catalysis or as specialized reagents. While there is no specific literature on 2-Chloro-3,5-dinitro-1,1'-biphenyl in this role, its structural features are informative. The biphenyl backbone can provide a rigid and well-defined geometry for coordinating to metal centers in catalysts. The development of chiral biphenyl ligands (e.g., BINAP) was a landmark in asymmetric catalysis. The functional groups on 2-Chloro-3,5-dinitro-1,1'-biphenyl could be used to anchor it to a solid support, creating a recyclable reagent or catalyst. The discovery of new synthetic methodologies often arises from the exploration of novel molecular structures and their reactivity. nih.gov

Advanced Environmental Studies: Mechanistic Insights into Pollutant Fate

The environmental fate of 2-Chloro-3,5-dinitro-1,1'-biphenyl is a subject of growing interest within environmental science due to its structural similarities to other persistent organic pollutants (POPs). Understanding its transformation and degradation pathways is crucial for assessing its potential environmental impact and developing remediation strategies. Research in this area focuses on both biological and abiotic degradation processes, often employing computational models to predict reaction mechanisms and endpoints.

Understanding Photolytic and Biodegradative Transformation Pathways

The degradation of 2-Chloro-3,5-dinitro-1,1'-biphenyl in the environment is expected to occur through two primary mechanisms: photolysis, driven by sunlight, and biodegradation, mediated by microorganisms. While specific studies on this exact compound are limited, the extensive body of research on related polychlorinated biphenyls (PCBs) and nitroaromatic compounds provides a strong basis for predicting its behavior.

Photolytic Degradation:

The presence of nitro groups and a chlorine atom on the biphenyl structure suggests that 2-Chloro-3,5-dinitro-1,1'-biphenyl is susceptible to photolytic degradation. Research on other nitroaromatic explosives and chlorinated compounds has shown that ultraviolet (UV) radiation from sunlight can initiate degradation reactions. rsc.org For this compound, photolysis could proceed through several potential pathways:

Reductive Dechlorination: Similar to PCBs, the carbon-chlorine bond can be cleaved under photolytic conditions. This process would lead to the formation of dinitrobiphenyl.

Denitration: The nitro groups can be photochemically removed, being replaced by hydroxyl radicals, leading to the formation of chlorohydroxynitrobiphenyls or chlorodihydroxybiphenyls.

Ring Cleavage: Prolonged exposure to high-energy UV radiation could potentially lead to the cleavage of the aromatic rings, although this is generally a slower process.

The specific transformation products will depend on various environmental factors such as the presence of photosensitizers (e.g., humic acids in water) and the solvent matrix.

Biodegradative Transformation:

The biodegradation of chlorinated and nitrated aromatic compounds is a complex process, often involving a consortium of microorganisms. nih.govnih.gov Based on studies of related compounds, the biodegradation of 2-Chloro-3,5-dinitro-1,1'-biphenyl is likely to proceed through distinct anaerobic and aerobic pathways. nih.govexlibrisgroup.com

Anaerobic Reductive Dechlorination: Under anaerobic conditions, microorganisms can utilize chlorinated compounds as electron acceptors, leading to the removal of chlorine atoms. nih.gov For 2-Chloro-3,5-dinitro-1,1'-biphenyl, this would result in the formation of 3,5-dinitrobiphenyl. This initial dechlorination step is crucial as it often renders the molecule more susceptible to subsequent aerobic degradation. nih.govexlibrisgroup.com

Aerobic Degradation: Once the chlorine atom is removed, or even in parallel, aerobic bacteria can attack the biphenyl rings. nih.gov The degradation pathway for biphenyl itself is well-established and typically involves dioxygenase enzymes that introduce hydroxyl groups onto the aromatic rings. This leads to the formation of catechols, which are then subject to ring cleavage, ultimately breaking down the molecule into simpler organic acids that can be utilized in central metabolic pathways. The presence of nitro groups would likely lead to the formation of corresponding nitrocatechols.

| Compound Name | CAS Number |

| 2-Chloro-3,5-dinitro-1,1'-biphenyl | Not Available |

| 3,5-dinitrobiphenyl | 21313-78-4 |

| Dinitrobiphenyl | 21313-78-4 |

| Chlorohydroxynitrobiphenyls | Not Available |

| Chlorodihydroxybiphenyls | Not Available |

| Catechols | 120-80-9 |

| Nitrocatechols | 3316-09-4 (4-Nitrocatechol) |

| Benzoic Acid | 65-85-0 |

Computational Approaches to Environmental Degradation

In the absence of extensive experimental data for 2-Chloro-3,5-dinitro-1,1'-biphenyl, computational chemistry has become an invaluable tool for predicting its environmental fate. nih.gov These methods provide insights into the molecule's reactivity and the likely degradation pathways.

Predicting Reaction Energetics and Pathways:

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the electronic structure of 2-Chloro-3,5-dinitro-1,1'-biphenyl. These calculations can determine the bond dissociation energies for the C-Cl and C-N bonds, indicating which bond is more likely to break under photolytic or enzymatic action. For instance, computational studies on other PCBs have successfully predicted the energetics of C-Cl bond cleavage. nih.gov

Furthermore, computational models can simulate the entire reaction pathway for both photolytic and enzymatic degradation. This involves identifying transition states and calculating the activation energies for each step, allowing researchers to predict the most favorable degradation routes and the potential intermediate products.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are statistical models that relate the chemical structure of a compound to its physicochemical properties and biological activity, including its biodegradability and toxicity. While a specific QSAR model for 2-Chloro-3,5-dinitro-1,1'-biphenyl may not exist, models developed for PCBs and nitroaromatic compounds can provide a first approximation of its environmental behavior. nih.gov These models use molecular descriptors, such as hydrophobicity (logP), electronic properties, and steric parameters, to predict the rate and extent of degradation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-3,5-dinitro-1,1'-biphenyl, and how can reaction purity be optimized?

- Methodology : The compound is typically synthesized via sequential electrophilic aromatic substitution. Start with biphenyl derivatives, introducing nitro groups at positions 3 and 5 using mixed nitric-sulfuric acid under controlled temperatures (0–5°C), followed by chlorination at position 2 using Cl₂/FeCl₃. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate) and recrystallization in ethanol . Monitor intermediates via TLC and confirm purity with HPLC (>98% by area normalization).

Q. How can the structural conformation of 2-Chloro-3,5-dinitro-1,1'-biphenyl be validated experimentally?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystallize the compound in a non-polar solvent (e.g., dichloromethane/hexane) and analyze bond angles, dihedral angles, and intermolecular interactions. Complement with spectroscopic techniques:

- NMR : Compare ¹H/¹³C chemical shifts with DFT-calculated values.

- IR : Confirm nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodology : Store in amber vials at –20°C to prevent photodegradation. Avoid prolonged exposure to moisture (hydrolysis risk at C-Cl bonds). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products like 3,5-dinitrobiphenyl .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and chloro groups influence regioselectivity in further functionalization?

- Methodology : Use computational modeling (DFT at B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The meta-directing nitro groups and ortho/para-directing Cl create competing electronic effects. Validate predictions experimentally: Suzuki-Miyaura coupling at the para position to Cl (least steric hindrance) using Pd(PPh₃)₄ and arylboronic acids .

Q. What analytical strategies resolve contradictions in spectral data for derivatives of this compound?

- Methodology : For ambiguous NMR peaks (e.g., overlapping aromatic signals), employ 2D techniques (COSY, HSQC). If XRD data conflicts with computational predictions (e.g., bond lengths), re-optimize DFT parameters or consider solvent effects in crystallography. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can the environmental impact of 2-Chloro-3,5-dinitro-1,1'-biphenyl be assessed in ecotoxicology studies?

- Methodology : Follow OECD Test Guidelines:

- Aquatic toxicity : Daphnia magna 48-hour EC₅₀ tests.

- Biodegradation : Use OECD 301F (manometric respirometry) to measure BOD₂₈.

- Bioaccumulation : Estimate log Kow via shake-flask/HPLC methods. Compare results with structurally similar regulated compounds (e.g., bifenthrin derivatives) .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

- Methodology : Perform kinetic studies (UV-Vis monitoring) under varying Pd catalyst loads. Identify rate-determining steps (e.g., oxidative addition vs. transmetallation). Use Hammett plots to correlate substituent effects (σ⁺ values) with reaction rates. Compare with analogous chloronitrobiphenyls to isolate steric vs. electronic contributions .

Q. How can computational models predict its interactions with biological targets (e.g., enzymes or receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.